molecular formula C19H21ClN2O3S B2683294 N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide CAS No. 954714-60-4

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B2683294
CAS RN: 954714-60-4
M. Wt: 392.9
InChI Key: XCEUJAXUCPKZMI-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its role or use .


Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This can include the raw materials used, the conditions required for the reaction, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, and stability. It also includes understanding how the compound behaves under different conditions .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of sulfonamide molecules have been widely studied. A notable example is the synthesis of a sulfonamide molecule derived from dimethyl-4-nitrophenyl and 4-methylbenzenesulfonyl chloride, characterized using single-crystal X-ray diffraction (SCXRD) and spectroscopic tools. The study provided insights into the molecule's structural and electronic properties through density functional theory (DFT) calculations, correlating well with experimental data (Murthy et al., 2018).

Antagonist Properties and Molecular Docking

Research on sulfonamide derivatives has also explored their potential as antagonists for specific receptors. For instance, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide was studied for its antagonist properties towards the CB1 cannabinoid receptor. This study utilized molecular docking to understand the interaction between the compound and the receptor, providing valuable insights into the design of receptor-specific antagonists (Shim et al., 2002).

Nonlinear Optical Properties

The modification of pyridinium salts, including those related to the sulfonamide group, has been researched for their second-order nonlinear optical (NLO) properties. These studies aim to find new compounds with large NLO properties, contributing to advancements in photonic and electro-optic applications. Research on thienyl-substituted pyridinium salts, for example, highlighted the potential of these compounds in developing noncentrosymmetric structures with significant SHG efficiency, paving the way for new NLO materials (Li et al., 2012).

Environmental Applications

The transport and degradation behavior of sulfonamide herbicides, such as chlorsulfuron, have been studied to predict their mobility in agricultural soils. Understanding these properties is crucial for assessing the environmental impact of such compounds and developing strategies for mitigating their persistence and mobility in the environment (Veeh et al., 1994).

Safety And Hazards

The safety and hazards of a compound are determined through toxicological studies. This includes understanding its effects on humans and the environment, and the precautions that need to be taken while handling it .

Future Directions

Future directions could involve studying new synthesis methods, finding new applications for the compound, or studying its effects more in-depth .

properties

IUPAC Name

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-13-3-4-14(2)18(9-13)26(24,25)21-11-15-10-19(23)22(12-15)17-7-5-16(20)6-8-17/h3-9,15,21H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEUJAXUCPKZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide

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